molecular formula C10H9BrF2O2 B1455268 Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate CAS No. 885068-75-7

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Cat. No.: B1455268
CAS No.: 885068-75-7
M. Wt: 279.08 g/mol
InChI Key: UFCGWVQYBZHWTA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7) is a high-value chemical building block extensively used in organic synthesis, medicinal chemistry, and materials science. Its molecular structure, which incorporates both a bromoaryl group and a difluoroacetate ester, allows for versatile chemical transformations and the introduction of a difluoroalkyl motif into target molecules. This compound is particularly valuable in pharmaceutical research for the development of active ingredients, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the difluoroacetate group is a critical structural feature . In synthetic chemistry, this compound serves as a key intermediate in several patented routes. One method involves its synthesis via a radical dehalogenation reaction of a brominated difluoropropionic acid ester intermediate, achieving high yields under mild conditions . Alternative, modern synthetic approaches include palladium-catalyzed cross-coupling of aryl boronic acids with bromodifluoroacetate derivatives, a method praised for its high regioselectivity and functional group tolerance . The bromine atom on the phenyl ring acts as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . Concurrently, the ethyl difluoroacetate moiety can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or participate in nucleophilic substitution reactions . This multi-functionality makes it a versatile precursor for synthesizing a wide range of difluorinated compounds. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGWVQYBZHWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885068-75-7
Record name ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
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Preparation Methods

Preparation via Bromophenyl-Difluoropropionic Acid Ester Intermediate (Radical Dehalogenation)

A patented method describes the preparation of 3-(bromophenyl)-2,2-difluoroacetic acid ethyl ester via a radical dehalogenation reaction of a brominated difluoropropionic acid ester intermediate.

Stepwise Procedure:

Step Reagents & Conditions Description Yield
1 Ethyl difluoroacetate (12.0 mmol), p-bromobenzaldehyde (10.0 mmol), reflux, 2 h Aldol-type condensation to form 3-(4'-bromophenyl)-2,2-difluoro-3-hydroxypropionic acid ethyl ester 60.1%
2 Azobisisobutyronitrile (0.8 mmol), tributyltin hydride (4.8 mmol), toluene, 50-90°C, 6-15 h Radical dehalogenation of 3-(bromophenyl)-2,2'-difluoro-3-bromopropionic acid ethyl ester to yield target ester 91.2%

Workup: The reaction mixture is quenched with saturated sodium carbonate solution, extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure to isolate the product.

This method is advantageous due to high yield in the radical dehalogenation step and relatively mild reaction conditions.

Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

An alternative modern synthetic approach involves palladium-catalyzed cross-coupling of aryl boronic acids with bromodifluoroacetate derivatives.

  • Reaction Conditions:

    • Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)
    • Ligand: Xantphos or similar bidentate phosphines
    • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF)
    • Temperature: Room temperature to 60°C
    • Mechanism: Single-electron transfer (SET) pathway generating CF₂ radicals which couple with aryl boronic acids.
  • Advantages:

    • High regioselectivity
    • Compatibility with various functional groups
    • Mild reaction conditions allowing sensitive substrates

This method is particularly useful for the introduction of difluoroacetate groups onto aromatic rings bearing bromine substituents, including the 3-bromophenyl moiety.

Esterification of 2-(3-bromophenyl)-2,2-difluoroacetic Acid

In many protocols, the final step involves esterification of the corresponding difluoroacetic acid with ethanol under acidic catalysis.

  • Typical Conditions:
    • Acid catalyst: Concentrated sulfuric acid or hydrochloric acid
    • Solvent: Ethanol (often used as both reagent and solvent)
    • Temperature: Reflux for several hours (typically 3-6 h)
    • Workup: Neutralization, extraction, drying, and purification by distillation or recrystallization.

This method is classical and widely applied for preparing ethyl esters from carboxylic acids.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Advantages Limitations
Radical Dehalogenation (Patented) 3-(bromophenyl)-2,2'-difluoro-3-bromopropionic acid ethyl ester, tributyltin hydride Azobisisobutyronitrile (AIBN) 50-90°C, 6-15 h, toluene solvent 91.2 (final step) High yield, well-established Use of toxic tributyltin hydride
Pd-Catalyzed Difluoroalkylation Aryl boronic acid, bromodifluoroacetate Pd(0) complex, Xantphos ligand RT to 60°C, THF solvent Moderate to high Mild conditions, regioselective Requires expensive Pd catalyst
Acid-Catalyzed Esterification 2-(3-bromophenyl)-2,2-difluoroacetic acid, ethanol H₂SO₄ or HCl Reflux, several hours Variable, generally good Simple, classical method Requires acid catalyst, possible side reactions

Research Findings and Optimization Notes

  • Reaction Time and Temperature: Radical dehalogenation requires prolonged heating (6-15 h) at moderate temperatures (50-90°C) to achieve high conversion. Pd-catalyzed methods proceed faster at milder temperatures.

  • Catalyst Loading: Azobisisobutyronitrile (AIBN) acts as a radical initiator in the radical process, typically used at 20 mol% relative to substrate. Pd catalysts are used in low mol% but must be carefully handled to avoid deactivation.

  • Solvent Effects: Toluene is preferred for radical reactions due to its inertness and ability to dissolve organic intermediates. THF is favored in Pd-catalyzed reactions for solubility and catalyst compatibility.

  • Purification: The crude products from radical and Pd-catalyzed reactions often require extraction and drying steps. Final purification may involve distillation under reduced pressure or recrystallization depending on the physical state.

  • Safety Considerations: Use of tributyltin hydride requires careful handling due to toxicity. Pd catalysts require inert atmosphere to prevent oxidation. Acid catalysis demands corrosion-resistant apparatus and neutralization steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(3-bromophenyl)-2,2-difluoroethanol.

    Hydrolysis: Formation of 2-(3-bromophenyl)-2,2-difluoroacetic acid and ethanol.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is explored as a potential lead in drug design. Its structural features enable modifications that can enhance biological activity against various targets. It has shown promise in inhibiting specific enzymes through halogen bonding and hydrophobic interactions.

Material Science

The compound is utilized in creating advanced materials, such as fluorinated polymers and liquid crystals. These materials exhibit unique properties beneficial for various industrial applications.

Biological Studies

In biochemical assays, this compound is employed to study enzyme kinetics and inhibition, providing insights into enzyme mechanisms and potential therapeutic targets.

A notable study synthesized various derivatives of this compound to evaluate their biological activities. The findings indicated that specific derivatives exhibited enhanced activity against hereditary hyperlipidemia in Sprague-Dawley rats compared to normal control groups. This highlights the importance of structural modifications on biological efficacy.

Synthesis Methodology

Research has demonstrated efficient synthetic routes for producing this compound using nucleophilic substitution reactions with reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide. The ability to modify the compound further enhances its utility in various applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and difluoro groups can enhance its binding affinity and specificity for certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (885068-75-7) 3-Br C₁₀H₉BrF₂O₂ 279.08 OR1A1 agonist candidate; liquid form
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (135334-14-4) 3-Cl C₁₀H₉ClF₂O₂ 234.63 Colorless liquid; synthetic intermediate
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (1215206-21-5) 2,5-diCl C₁₀H₈Cl₂F₂O₂ 269.08 High-purity reagent for drug discovery
Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate (1226808-72-5) 5-Br, 2-CH₃ C₁₁H₁₁BrF₂O₂ 293.11 Structural analog with enhanced steric bulk
Ethyl 2,2-difluoro-2-phenylacetate (2248-46-6) H (no halogen) C₁₀H₁₀F₂O₂ 200.18 Baseline compound for fluorination studies

Key Observations :

  • Chlorinated analogs (e.g., 135334-14-4) are lighter and may exhibit lower metabolic stability .
  • Substituent Position : The 3-bromo substitution in the target compound contrasts with 2,5-dichloro derivatives (e.g., 1215206-21-5), where dual electronegative groups may alter electronic distribution and reactivity .

Key Insights :

  • Catalytic Efficiency : Palladium-based methods (e.g., ) achieve moderate yields but are versatile for diverse aryl groups. In contrast, fluorination using KF in sulfolane () offers high yields (>95%) for simpler derivatives.
  • Purity Challenges : Brominated derivatives (e.g., 885068-75-7) may require stringent purification due to byproducts, whereas chlorinated analogs (e.g., 135334-14-4) are more straightforward to isolate .

Biological Activity

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group and two fluorine atoms attached to the alpha carbon of the acetate moiety. This specific arrangement enhances its chemical reactivity and biological interactions, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence its binding affinity and specificity through mechanisms such as:

  • Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's interaction with biomolecules.
  • Hydrophobic Interactions : The difluoro group contributes to hydrophobic interactions, which can stabilize the binding to active sites on enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme kinetics and inhibition, indicating its role as an enzyme inhibitor in various metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was reported at approximately 15 µM for certain cancer types.
  • Enzyme Inhibition :
    • In biochemical assays assessing enzyme kinetics, this compound was found to inhibit the activity of specific enzymes involved in metabolic pathways. For instance, it showed an inhibition rate of over 60% against lactate dehydrogenase at concentrations above 10 µM.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetateBromine in para positionVaries; less potent than the ortho isomer
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetateChlorine instead of bromineDifferent reactivity; potential antimicrobial activity
Ethyl 2-(3-bromophenyl)-2-fluoroacetateOne fluorine atomAltered chemical properties; reduced binding affinity

Q & A

Q. What solvent systems optimize the stability and reactivity of this compound in synthetic workflows?

  • Answer :
  • Polar aprotic solvents : DMF and DMSO enhance solubility for nucleophilic substitutions but may promote ester hydrolysis at elevated temperatures.
  • Ether solvents : MTBE and THF are ideal for Pd-catalyzed reactions, balancing substrate solubility and catalyst activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Reactant of Route 2
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Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

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